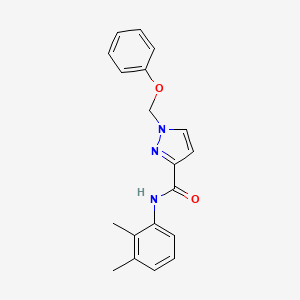![molecular formula C12H5F3N4S B10944625 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10944625.png)
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a thienyl group, a trifluoromethyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of a thienyl-substituted hydrazine with a trifluoromethyl-substituted pyrimidine derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is explored for its potential use in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyanide group can form strong interactions with metal ions in the active sites of enzymes, potentially inhibiting their activity. The thienyl group contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienyl)-7-methylpyrazolo[1,5-a]pyrimidin-3-yl cyanide
- 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl amine
- 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl chloride
Uniqueness
Compared to similar compounds, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide stands out due to the presence of the cyanide group, which imparts unique reactivity and potential biological activity. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H5F3N4S |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C12H5F3N4S/c13-12(14,15)10-4-8(9-2-1-3-20-9)18-11-7(5-16)6-17-19(10)11/h1-4,6H |
InChI Key |
JFZHGOCYDMCOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944544.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944545.png)
![3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944548.png)
![Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10944559.png)
![3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B10944572.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10944590.png)
![{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944597.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944603.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944604.png)
![(5E)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944616.png)
![3-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10944624.png)
![N-(2-cyanophenyl)-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10944629.png)
